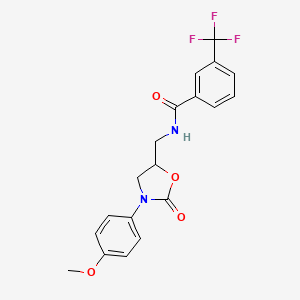
N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H17F3N2O4 and its molecular weight is 394.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzamide, with the CAS number 954720-60-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H17F3N2O4, with a molecular weight of 394.3 g/mol. The compound features an oxazolidinone ring, which is known for its role in various biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, modulating enzymatic and receptor functions. The oxazolidinone structure may facilitate binding to proteins involved in cell signaling pathways, potentially influencing processes such as:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes related to inflammatory responses or cell proliferation.
- Receptor Modulation : It could act on receptors involved in pain pathways or immune responses, leading to therapeutic effects.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. Its mechanism may involve the downregulation of pro-inflammatory cytokines, contributing to its potential use in conditions like rheumatoid arthritis or inflammatory bowel disease.
Analgesic Activity
In phase II clinical trials, similar compounds have demonstrated efficacy in treating diabetic peripheral neuropathic pain. While specific trials for this compound are ongoing, it is hypothesized that it may provide analgesic effects through modulation of pain pathways.
Clinical Trials
- Phase II Trials for Pain Management : Initial studies have indicated that compounds structurally related to this compound are effective in managing diabetic peripheral neuropathic pain. These findings support further investigation into this compound's analgesic properties .
- Antimicrobial Testing : A recent study evaluated the antimicrobial activity of related oxazolidinones against various bacterial strains. While direct data on this specific compound are scarce, the results suggest a trend that warrants further exploration .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4/c1-27-15-7-5-14(6-8-15)24-11-16(28-18(24)26)10-23-17(25)12-3-2-4-13(9-12)19(20,21)22/h2-9,16H,10-11H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSLPAHMTZIDIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














